molecular formula C20H19N5OS B2365529 N-(2,4-dimethylphenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide CAS No. 1358481-43-2

N-(2,4-dimethylphenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide

Cat. No. B2365529
M. Wt: 377.47
InChI Key: XMCNYYLMQSWBAB-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information on its appearance (solid, liquid, color, etc.) and any distinctive odors.



Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions used in each step of the synthesis.



Molecular Structure Analysis

This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry can be used to determine the structure.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanisms of the reactions.



Physical And Chemical Properties Analysis

This includes determining properties such as melting point, boiling point, solubility, density, refractive index, and spectral properties (IR, UV-Vis, NMR, MS).


Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Novel Compounds

Research has focused on the synthesis of novel compounds by incorporating the triazoloquinoxaline moiety, which is structurally related to the specified compound. For instance, methyl 2-[2-(4-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates and their N-regioisomeric analogs have been synthesized via the DCC coupling method, demonstrating the versatility of triazoloquinoxaline derivatives in chemical synthesis (Fathalla, 2015).

Chemical Transformations and Derivatives

Further studies have involved chemical transformations leading to various derivatives. A notable example is the diversified synthesis of 2-(4-oxo[1,2,3]triazolo[1,5-a]quinoxalin-5(4H)-yl)acetamide derivatives through Ugi-4-CR and copper-catalyzed tandem reactions, highlighting the compound's potential as a precursor for structurally complex scaffolds (An et al., 2017).

Pharmacological Potential

Anticancer Activity

Some derivatives of the triazoloquinoxaline family have been synthesized and evaluated for their anticancer activity. A study on 1,2,4-triazolo[4,3-a]-quinoline derivatives, closely related to the specified compound, revealed significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, suggesting potential therapeutic applications in cancer treatment (Reddy et al., 2015).

Anticonvulsant Properties

Another study focused on synthesizing novel quinoxaline derivatives with potential anticonvulsant properties, demonstrating the broader pharmacological implications of triazoloquinoxaline derivatives (Alswah et al., 2013).

Molecular Modeling and Enzyme Inhibition

Enzyme Inhibition Studies

Quinoxaline derivatives have been explored for their ability to inhibit enzymes, such as human thymidylate synthase, which is crucial in cancer cell proliferation. Studies involving molecular modeling and enzyme inhibition assays suggest these compounds' potential in developing anticancer therapies by targeting specific enzymatic pathways (El Rayes et al., 2022).

Safety And Hazards

This involves studying the toxicity, flammability, reactivity, and environmental impact of the compound. It includes information on safe handling and disposal of the compound.


Future Directions

This involves a discussion of potential future research directions. It could include potential applications of the compound, modifications that could be made to improve its properties, or new reactions that could be explored.


properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5OS/c1-12-8-9-15(13(2)10-12)21-18(26)11-27-20-19-24-23-14(3)25(19)17-7-5-4-6-16(17)22-20/h4-10H,11H2,1-3H3,(H,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMCNYYLMQSWBAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3N4C2=NN=C4C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethylphenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide

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